azane;sulfurothioic O-acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
H8N2O3S2 |
|---|---|
Molecular Weight |
148.21 g/mol |
IUPAC Name |
azane;sulfurothioic O-acid |
InChI |
InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) |
InChI Key |
XYXNTHIYBIDHGM-UHFFFAOYSA-N |
Canonical SMILES |
N.N.OS(=O)(=S)O |
Origin of Product |
United States |
Nomenclature, Structural Isomerism, and Derivatization Within Sulfur Nitrogen Oxygen Chemical Systems
Systematic and Common Nomenclature of Azane (B13388619);sulfurothioic O-acid and Related Thiosulfates
The compound with the IUPAC name azane;sulfurothioic O-acid is an ammonium (B1175870) salt of thiosulfuric acid. organic-chemistry.orgsynarchive.comresearchgate.net Its chemical formula is represented as H₅NO₃S₂ or H₃N·H₂S₂O₃. organic-chemistry.orgsynarchive.com This nomenclature indicates a compound formed from ammonia (B1221849) (azane) and sulfurothioic O-acid.
Thiosulfuric acid (H₂S₂O₃) itself is a sulfur oxoacid. scholaris.ca While the acid is highly unstable, its salts, known as thiosulfates, are common and stable. scholaris.ca The thiosulfate (B1220275) anion is S₂O₃²⁻. organic-chemistry.org The term "thiosulfate" is the acceptable common name and is almost always used. organic-chemistry.org Systematically, it can be named as sulfurothioate. organic-chemistry.org
The nomenclature of related thiosulfate compounds follows standard IUPAC rules. For instance, sodium thiosulfate has the formula Na₂S₂O₃. organic-chemistry.org The ammonium salt, systematically named this compound, is also commonly known as ammonium thiosulfate or ammonium hydrogen thiosulfate. organic-chemistry.org
Table 1: Nomenclature of this compound and Related Compounds
| Common Name | Systematic IUPAC Name | Chemical Formula |
| Ammonium thiosulfate | This compound | (NH₄)₂S₂O₃ |
| Ammonium hydrogen thiosulfate | This compound | NH₄HS₂O₃ |
| Thiosulfuric acid | Sulfurothioic O-acid | H₂S₂O₃ |
| Sodium thiosulfate | Sodium sulfurothioate | Na₂S₂O₃ |
| Thiosulfate ion | Trioxidosulfidosulfate(2−) | S₂O₃²⁻ |
Theoretical Considerations of Structural Isomerism and Tautomerism in Thiosulfuric Acid and its Anions
The structural isomerism and tautomerism of thiosulfuric acid and its corresponding anions have been the subject of detailed computational studies, providing insights into their stability and reactivity in different environments.
Investigation of OH and SH Tautomers in Gas Phase and Polarizable Continuum
Computational studies, including density functional theory (DFT) and high-level ab initio calculations, have investigated the tautomeric forms of thiosulfuric acid and its monoanion. mdpi.com Two primary tautomers are considered: the SH tautomer (HSSO₃H) and the OH tautomer ((HO)₂SO₂).
In the gas phase , the SH tautomer of the thiosulfuric acid monoanion, [HSSO₃]⁻, is predicted to be more stable than its OH counterpart, [SSO₂(OH)]⁻. mdpi.com Similarly, for the neutral thiosulfuric acid molecule, the SH/OH form (HS-SO₂-OH) is the most stable isomer in the gas phase. mdpi.com
However, in a polarizable continuum model (PCM) that simulates a water solvent, the relative stabilities are reversed for the monoanion. The OH tautomer, [SSO₂(OH)]⁻, becomes the more stable form. mdpi.com For the neutral acid, the SH/OH form remains the most stable in the polarizable continuum, although the energy difference between tautomers is reduced. mdpi.com
Computational Prediction of Equilibrium Mixtures in Aqueous Solution
Based on these computational findings, it is predicted that both thiosulfuric acid and its monoanion exist as equilibrium mixtures of their respective tautomers in aqueous solution. mdpi.com The solvent polarity plays a crucial role in shifting the equilibrium towards the more polar OH tautomer for the monoanion.
The stability of these tautomers is also influenced by hydration. The hydration enthalpy for the monoanions is approximately -51 ± 5 kJ mol⁻¹ per water molecule. mdpi.com The interplay between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules governs the conformational preferences and the ultimate equilibrium distribution of the tautomers in an aqueous environment.
Table 2: Predicted Stabilities of Thiosulfuric Acid Tautomers
| Species | Phase | Most Stable Tautomer |
| Thiosulfuric acid monoanion ([HS₂O₃]⁻) | Gas Phase | SH tautomer ([HSSO₃]⁻) |
| Thiosulfuric acid monoanion ([HS₂O₃]⁻) | Polarizable Continuum (Water) | OH tautomer ([SSO₂(OH)]⁻) |
| Thiosulfuric acid (H₂S₂O₃) | Gas Phase & Polarizable Continuum | SH/OH form (HS-SO₂-OH) |
Classification and Analysis of Key Thiosulfuric Acid Derivatives
Thiosulfuric acid gives rise to a variety of derivatives, with organosulfur compounds and precursors for heterocyclic synthesis being of significant interest.
Organosulfur Derivatives, Including Bunte Salts
A prominent class of thiosulfuric acid derivatives are the S-alkyl or S-aryl thiosulfates, commonly known as Bunte salts . researchgate.net These compounds are typically prepared by the reaction of an alkyl halide with sodium thiosulfate. researchgate.net
Bunte salts are valuable intermediates in organic synthesis, serving as odorless and stable thiol surrogates. beilstein-journals.org They can be converted to thiols, disulfides, and thioethers. For instance, hydrolysis of Bunte salts yields thiols, while reaction with thiols can produce unsymmetrical disulfides. royalsocietypublishing.org More recent applications have shown their utility in the synthesis of α-sulfido carbonyl compounds through thia-Michael additions. beilstein-journals.org
Thiazole (B1198619) Derivatives from Thiosulfuric Acid Precursors
The synthesis of thiazole rings typically proceeds via the well-known Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.orgbepls.comasianpubs.orgmdpi.comnih.gov While not a direct and common pathway, the potential for thiosulfuric acid derivatives to serve as precursors for thiazole synthesis exists, primarily through their conversion to reactive sulfur-containing intermediates.
One plausible, though less conventional, route could involve the in situ generation of a thioamide-like species from a Bunte salt. For example, a Bunte salt could potentially be converted to a thiol, which might then react with a cyanide source to form a thioamide, a key component in the Hantzsch synthesis.
A more direct, albeit specialized, example is the synthesis of 2-mercaptothiazole (B1225461) from 2-bromothiazole (B21250) and sodium thiosulfate. mdpi.com In this case, the thiosulfate acts as a sulfur transfer agent to an already existing heterocyclic framework. In some syntheses of thiazole derivatives, sodium thiosulfate is also used during the workup to neutralize reagents like iodine, but it does not get incorporated into the final product structure. organic-chemistry.org
The direct use of thiosulfuric acid or its simple salts as a primary building block in the de novo synthesis of the thiazole ring is not a widely documented or standard synthetic method. The primary route remains the Hantzsch synthesis and its variations, which rely on thioamides as the key sulfur and nitrogen source for the heterocyclic ring.
Advanced Synthetic Methodologies and Mechanistic Investigations in Azane;sulfurothioic O Acid Chemistry
Preparation Routes for Pure Thiosulfuric Acid and its Analogues
The synthesis of pure, anhydrous thiosulfuric acid presents a considerable challenge due to its inherent instability, particularly in aqueous environments where it readily decomposes into a mixture of sulfur, sulfur dioxide, hydrogen sulfide (B99878), and various polythionates. smolecule.com Consequently, research has focused on anhydrous methods to isolate the pure compound.
A significant breakthrough in the isolation of pure thiosulfuric acid was achieved through a sophisticated synthesis utilizing anhydrous hydrogen fluoride (B91410) (HF). rsc.org This method involves the reaction of sodium thiosulfate (B1220275) (Na₂S₂O₃) with anhydrous HF at very low temperatures. rsc.org When the protonation of the thiosulfate anion is conducted in a non-aqueous solvent like diethyl ether at -78 °C, the formation of thiosulfuric acid (H₂S₂O₃) can be achieved while minimizing its decomposition. researchgate.net This technique stands in contrast to the acidification of aqueous thiosulfate solutions, which invariably leads to degradation. smolecule.comresearchgate.net
Other anhydrous methods developed by researchers such as Max Schmidt have also contributed to the preparation of thiosulfuric acid, including:
The reaction of hydrogen sulfide with sulfur trioxide: H₂S + SO₃ → H₂S₂O₃ smolecule.com
The reaction of chlorosulfuric acid with hydrogen sulfide: HSO₃Cl + H₂S → HCl + H₂S₂O₃ smolecule.com
These anhydrous approaches are critical for studying the fundamental properties of the pure acid, which is known to decompose at temperatures above -5 °C. smolecule.com
Synthetic Strategies for Functionalized Thiosulfuric Acid Esters
Functionalized esters of thiosulfuric acid, known as S-alkylthiosulfates or Bunte salts, exhibit greater stability than the free acid and are valuable intermediates in organic synthesis. researchgate.net Various methodologies have been developed for their preparation, focusing on specific precursors and reaction pathways.
One documented method for the synthesis of S-(2-aminoethyl) thiosulfuric acid involves the reaction of 2-aminoethanethiol (cysteamine) with sulfur dioxide (SO₂) in an aqueous medium. evitachem.com This process yields the corresponding thiosulfuric acid derivative, a Bunte salt. evitachem.com In this type of reaction, the thiol group of aminoethanethiol (B8698679) attacks the sulfur atom of sulfur dioxide. The resulting intermediate is then likely stabilized in the aqueous environment to form the final S-sulfonate product. The presence of the amino group confers unique properties to the resulting ester, influencing its solubility and reactivity.
Oxidative sulfonation represents a key strategy for synthesizing thiosulfuric acid esters from thiols. evitachem.com This approach involves the controlled oxidation of a thiol in the presence of a sulfonating agent. A variety of oxidizing systems have been explored to achieve this transformation. For instance, reagents like Oxone® (potassium peroxymonosulfate) can be used for the direct conversion of thiols to the corresponding sulfonic acids, which are precursors or related in structure to thiosulfuric acid esters. researchgate.net The mechanism is proposed to proceed via electron transfer steps, with disulfide intermediates forming at low conversions. researchgate.net
The direct oxidative esterification of thiols with alcohols has also emerged as an atom-economical route to sulfinic and sulfonic esters, which are structurally related to thiosulfuric acid esters. nih.gov These reactions can be catalyzed by various systems, including cobalt and molybdenum complexes, utilizing oxidants like molecular oxygen or hydrogen peroxide. rsc.orgnih.gov
| Catalyst/Reagent System | Thiol Substrate | Oxidant | Product Type | Reference |
| Iron (III) catalyst | Aromatic/Aliphatic Thiols | O₂ (air) | Thiosulfonates | organic-chemistry.org |
| Molybdenum (Mo₈O₂₆⁴⁻) | Aromatic/Aliphatic Thiols | H₂O₂ or Air | Thiosulfonates / Disulfides | rsc.org |
| Selectfluor | Thiols | H₂O | Thiosulfonates | organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | Thiols | - | Thiosulfonates | organic-chemistry.org |
The reaction of S-alkylthiosulfates with oxidizing agents like chlorite (B76162) (ClO₂⁻) provides a method for cleaving the sulfur-sulfur bond, which is a key characteristic of these esters. smolecule.comevitachem.com The oxidation of S-(2-aminoethyl) thiosulfuric acid by chlorite in a mildly acidic medium has been studied in detail. smolecule.com This reaction is noted for having a significant induction period, after which there is a rapid, autocatalytic generation of chlorine dioxide.
2ClO₂⁻ + H₂NCH₂CH₂S–SO₃H → ClNHCH₂CH₂SO₃H + SO₄²⁻ + Cl⁻ + H⁺ smolecule.com
In this process, the original aminoethanethiol moiety is converted to N-chlorotaurine, and the thiosulfate group is oxidized to sulfate (B86663). smolecule.com This demonstrates a method where a specific oxidative cleavage can be used to modify the functionalized ester.
Stoichiometric and Catalytic Considerations in Thiosulfate Synthesis
The efficiency and outcome of thiosulfate synthesis are profoundly influenced by both stoichiometric control and the use of catalysts. Stoichiometry is crucial in determining the final product, as seen in the chlorite oxidation of S-(2-aminoethyl) thiosulfuric acid, where the ratio of oxidant to substrate dictates the products formed. smolecule.com In the synthesis of sodium thiosulfate itself, balancing the chemical equation is a fundamental step to calculate the necessary mole ratios of reactants, identify the limiting reactant, and determine the theoretical yield. asm.org
Catalysis plays a vital role in enhancing reaction rates and selectivity. A variety of catalysts have been employed in reactions involving thiosulfates and their precursors:
Ammonium (B1175870) Molybdate: This catalyst is effective in speeding up the oxidation of sodium thiosulfate by hydrogen peroxide. google.com
Transition Metals: Iron(III) has been used to catalyze the formation of thiosulfonates from thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org Copper catalysts have also been shown to be effective in the sulfonylation of disulfides. organic-chemistry.org
Catalyst-Free Conditions: Interestingly, some syntheses can proceed efficiently without a traditional catalyst. For example, the crystal water present in sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) has been shown to be crucial in promoting a multicomponent reaction to generate key thiol intermediates, which then undergo a catalyzed dehydrative substitution. nih.gov
These considerations are essential for optimizing synthetic protocols, improving yields, and developing more sustainable and economically viable processes for producing thiosulfuric acid derivatives.
Advanced Spectroscopic and Analytical Methodologies in Sulfur Nitrogen Oxygen Chemistry
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, for a simple inorganic salt like ammonium (B1175870) thiosulfate (B1220275), its application has specific nuances. Direct ¹H NMR is complicated by the rapid exchange of ammonium protons with solvent protons, leading to broad or unobservable signals.
Consequently, ¹⁵N NMR spectroscopy becomes the more informative technique for probing the ammonium cation. Research has shown that the ¹⁵N chemical shift of the ammonium ion is not constant but is influenced by its environment, particularly the concentration and identity of the counter-ion. In studies of various ammonium salts, the ¹⁵N resonance of the ¹⁵NH₄⁺ ion shifts to a lower field as the concentration of the anion in the solution increases. tandfonline.com This phenomenon is attributed to changes in ionic interactions and solvation shells around the cation. The order of effectiveness of different anions in inducing this downfield shift has been established, providing insight into ion-pairing dynamics in solution. tandfonline.com
While direct NMR studies focusing on the thiosulfate anion (S₂O₃²⁻) are not commonly reported due to the low natural abundance and receptivity of the ³³S isotope, ¹H and ¹³C NMR are routinely used to confirm the purity of related organic thiosulfate compounds. nih.govscielo.br
Summary of NMR Research Findings for Ammonium Salts
| Technique | Nucleus | Key Finding | Reference |
|---|---|---|---|
| ¹⁵N NMR | ¹⁵N | The chemical shift of the ammonium cation (NH₄⁺) is dependent on the concentration of the counter-ion in aqueous solutions. | tandfonline.com |
| ¹⁵N NMR | ¹⁵N | Increasing anion concentration causes a downfield shift in the ¹⁵NH₄⁺ resonance. | tandfonline.com |
| ¹H, ¹⁵N HSQC | ¹H, ¹⁵N | Used to determine the ¹⁵N chemical shift of protein-bound ¹⁵NH₄⁺, with observed shifts ranging from 19 to 25.5 ppm. | nih.gov |
Mass Spectrometric Techniques for Characterization of Complex Mixtures
Mass spectrometry (MS) is indispensable for determining the mass-to-charge ratio of ions, enabling molecular weight determination and structural characterization. The choice of MS technique is critical and depends on the analyte's properties.
MALDI-TOF-MS is a soft ionization technique ideal for analyzing non-volatile and thermally fragile molecules, including inorganic salts and compounds rich in heteroatoms like sulfur and nitrogen. In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions.
While specific MALDI-TOF-MS studies on azane (B13388619);sulfurothioic O-acid are not extensively documented, the technique is well-suited for such analyses. It is widely applied to characterize other inorganic and organic sulfur compounds. nih.gov For ammonium thiosulfate, MALDI-TOF-MS could potentially be used to observe ions corresponding to the intact salt, its constituent ions, or clusters thereof, providing a means for rapid mass verification and purity assessment in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its nature as a non-volatile inorganic salt, azane;sulfurothioic O-acid cannot be analyzed directly by GC-MS. The compound decomposes upon heating, typically around 150°C. drugfuture.com
Therefore, the application of GC-MS in the context of thiosulfates relies on indirect methods:
Analysis after Derivatization: Thiosulfate can be converted into a volatile and stable derivative suitable for GC-MS analysis. A common method involves a two-step derivatization: first, alkylation with pentafluorobenzyl bromide, followed by oxidation with iodine to produce bis(pentafluorobenzyl)disulfide. nih.govpublisso.de This stable disulfide can then be readily separated and quantified by GC-MS, making it a sensitive method for determining thiosulfate in various matrices. nih.gov
Analysis of Decomposition Products: The thermal decomposition of ammonium salts can be studied using techniques like Thermogravimetry coupled with Mass Spectrometry (TG-MS). Upon heating, ammonium thiosulfate decomposes into gaseous products such as ammonia (B1221849), sulfur dioxide, hydrogen sulfide (B99878), and sulfur. mtak.hu A GC-MS system could be used to separate and identify these volatile decomposition products, providing insights into the thermal degradation pathways of the compound.
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the unit cell dimensions, space group, and precise positions of atoms.
The crystal structure of this compound (ammonium thiosulfate) has been determined by single-crystal and powder XRD studies. iucr.orgiucr.org It crystallizes in the monoclinic system, with the space group C2/m. The analysis provides precise cell parameters, including the lengths of the cell axes (a, b, c) and the angle β. These structural data are fundamental for understanding the solid-state packing, intermolecular interactions, and physical properties of the compound.
Crystallographic Data for Ammonium Thiosulfate, (NH₄)₂S₂O₃
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.orgiucr.org |
| Space Group | C2/m | iucr.org |
| Cell Dimension 'a' | 10.224 (6) Å | iucr.org |
| Cell Dimension 'b' | 6.500 (5) Å | iucr.org |
| Cell Dimension 'c' | 8.802 (5) Å | iucr.org |
| Cell Angle 'β' | 94.57 (5)° | iucr.org |
| Formula Units (Z) | 4 | iucr.org |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The thiosulfate ion (S₂O₃²⁻), with C₃ᵥ symmetry, and the ammonium ion (NH₄⁺), with Td symmetry, both exhibit characteristic vibrational bands that can be used for identification.
A combined experimental and theoretical study has detailed the Raman spectrum of aqueous ammonium thiosulfate. researchgate.net The most intense Raman peak corresponds to the S–S symmetric stretching vibration, which is a hallmark of the thiosulfate ion. The S–O stretching and bending modes also appear at characteristic frequencies. The positions of these peaks are sensitive to the molecular environment, with calculations based on the self-consistent reaction field (SCRF) model showing good agreement with experimental values in aqueous solution. researchgate.net
IR spectroscopy provides complementary information. Data from sodium thiosulfate shows strong absorptions corresponding to the S-O asymmetric stretching modes. chemicalbook.comresearchgate.net The ammonium cation contributes its own characteristic bands, primarily from N-H stretching and bending vibrations. nih.gov
Vibrational Spectroscopy Data for the Thiosulfate Ion (S₂O₃²⁻)
| Vibrational Mode | Assignment | Technique | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| ν₁(a₁) | S–O Symmetric Stretch | Raman | 1004 | researchgate.net |
| ν₂(a₁) | S–S Symmetric Stretch | Raman | 448 | researchgate.net |
| ν₃(a₁) | SO₃ Symmetric Bend (Deformation) | Raman | 669 | researchgate.net |
| ν₄(e) | S–O Asymmetric Stretch | IR / Raman | ~1125 | researchgate.netchemicalbook.com |
| ν₅(e) | SO₃ Asymmetric Bend (Deformation) | Raman | 535 | researchgate.net |
| ν₆(e) | SO₃ Rocking | Raman | 337 | researchgate.net |
Interdisciplinary Research on Sulfur Nitrogen Oxygen Compounds in Environmental and Geochemical Systems
Atmospheric Chemical Transformations of Sulfur and Nitrogen Oxoacids
The atmosphere is a dynamic chemical reactor where sulfur and nitrogen compounds undergo complex transformations, significantly influencing air quality, climate, and ecosystem health. epa.govoregonstate.edu The interplay between these elements leads to the formation of various oxoacids, with sulfuric acid being a key species.
Formation of Sulfuric Acid from Sulfur Dioxide Pathways
Sulfuric acid (H₂SO₄) in the atmosphere is primarily formed from the oxidation of sulfur dioxide (SO₂). osu.edu This SO₂ originates from both natural sources, like volcanic eruptions, and anthropogenic activities, predominantly the combustion of fossil fuels. osu.edusavemyexams.comepa.gov The transformation of SO₂ to H₂SO₄ occurs through several key pathways in the atmosphere.
Gas-Phase Oxidation: During the day, the principal pathway for the gas-phase oxidation of SO₂ is its reaction with the hydroxyl radical (OH). nih.gov This reaction forms the HOSO₂ radical, which then rapidly reacts with molecular oxygen (O₂) to produce sulfur trioxide (SO₃). nih.gov
SO₂ + OH· → HOSO₂· HOSO₂· + O₂ → SO₃ + HO₂·
Subsequently, sulfur trioxide is rapidly hydrolyzed by water vapor to form sulfuric acid. quora.com
SO₃ + H₂O → H₂SO₄
Aqueous-Phase Oxidation: Within atmospheric water droplets (e.g., clouds, fog), dissolved SO₂ (referred to as S(IV) species, including sulfurous acid, bisulfite, and sulfite (B76179) ions) is oxidized to sulfate (B86663) (SO₄²⁻), the conjugate base of sulfuric acid. researchgate.net This process is often more efficient than gas-phase oxidation. The primary oxidants in this phase are dissolved ozone (O₃) and hydrogen peroxide (H₂O₂). researchgate.netjst.go.jp The presence of catalysts such as iron and manganese ions can also enhance the oxidation rate. jst.go.jp
Recent research has also identified a direct formation pathway for sulfuric acid from the oxidation of organic sulfur compounds, which could account for a significant portion of atmospheric sulfuric acid under certain conditions. sciencedaily.com The decomposition of unstable acids like thiosulfuric acid (H₂S₂O₃) in water can also yield sulfur, sulfur dioxide, and sulfuric acid, contributing to the atmospheric sulfur cycle. wikipedia.orgquora.com
| Pathway | Key Reactants | Phase | Primary Conditions |
| Gas-Phase | SO₂, OH radical, O₂ | Gas | Daylight hours (photochemical) |
| Aqueous-Phase | Dissolved SO₂, H₂O₂, O₃ | Aqueous | Presence of clouds, fog, rain |
| Catalytic | Dissolved SO₂, O₂ | Aqueous | Presence of transition metals (Fe, Mn) |
| Organic | Organic sulfur compounds | Gas/Aqueous | Varies |
Aqueous Phase Oxidation Kinetics of Sulfur and Nitrogen Species
The kinetics of aqueous-phase reactions are crucial for determining the rate of acid formation in the atmosphere. The oxidation of dissolved sulfur dioxide, S(IV), by various species has been studied extensively. The reaction between S(IV) and nitrogen dioxide (NO₂) in aqueous solutions is a notable example of the interaction between sulfur and nitrogen cycles. researchgate.netosti.gov
The stoichiometry of the reaction between NO₂ and bisulfite (HSO₃⁻) at neutral pH is:
2NO₂ + HSO₃⁻ + H₂O → 3H⁺ + 2NO₂⁻ + SO₄²⁻ osti.gov
The rate of this reaction is complex and can be influenced by mass-transfer limitations between the gas and liquid phases. researchgate.netosti.gov Experimental studies have determined lower-limit second-order rate constants for this reaction, highlighting its potential significance for acidification in clouds. osti.gov The rate constant is also highly dependent on pH. researchgate.net
The oxidation of S(IV) by peroxides, such as hydrogen peroxide (H₂O₂) and organic peroxides like methylhydroperoxide and peroxyacetic acid, is another critical pathway. researchgate.netscilit.com These reactions are generally fast and efficient, contributing significantly to sulfate production in atmospheric water. researchgate.net
Below is a table summarizing kinetic data for key aqueous-phase oxidation reactions.
| Oxidant | S(IV) Species | pH Range | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Nitrogen Dioxide (NO₂) ** | HSO₃⁻ | 5.8 - 6.4 | ≥ 2 x 10⁶ osti.gov |
| Hydrogen Peroxide (H₂O₂) ** | HSO₃⁻ | 4 - 6 | ~7.5 x 10⁷ (at pH 5) scilit.com |
| Ozone (O₃) | HSO₃⁻ | ~5 | 3.7 x 10⁵ jst.go.jp |
Biogeochemical Cycling of Sulfur and Nitrogen in the Environment
The biogeochemical cycles of sulfur and nitrogen are fundamental to life on Earth. These cycles involve the transformation and movement of sulfur and nitrogen compounds through the atmosphere, hydrosphere, lithosphere, and biosphere, often driven by microbial activity. rsc.orgwikipedia.org
Sulfur Fixation Mechanisms in Organic Molecules
Sulfur is an essential element for all living organisms, being a key component of amino acids like cysteine and methionine, as well as various cofactors. wikipedia.org However, most organisms cannot directly use elemental sulfur. Instead, they rely on the assimilation of inorganic sulfur compounds, a process known as sulfur fixation. nih.gov
The primary form of sulfur assimilated by plants, fungi, and prokaryotes is sulfate (SO₄²⁻). wikipedia.org The process involves several enzymatic steps:
Activation: Sulfate is activated by reacting with ATP to form adenosine (B11128) 5'-phosphosulfate (APS) and then 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Reduction: The activated sulfate is then reduced to sulfite (SO₃²⁻) and subsequently to sulfide (B99878) (S²⁻). mdpi.com
Incorporation: The sulfide is incorporated into an organic molecule, typically by reacting with O-acetylserine to form the amino acid cysteine. nih.gov
Cysteine then serves as the sulfur donor for the synthesis of most other sulfur-containing organic molecules in the cell. nih.gov Some microorganisms can also utilize other sulfur compounds, such as thiosulfate (B1220275), as a sulfur source. nih.gov The integration of sulfur into organic compounds is a critical step that makes this essential element available to organisms higher up the food chain, such as animals, which cannot fix inorganic sulfur. nih.gov
Role of Sulfur-Nitrogen Compounds in Microbial Metabolism
Microorganisms are the primary drivers of the global sulfur and nitrogen cycles. nih.gov Many microbes can use various inorganic sulfur and nitrogen compounds as either electron donors (energy sources) or electron acceptors (for respiration). wikipedia.org The metabolisms of sulfur and nitrogen are often intricately linked. rsc.orgnih.gov
For instance, some chemolithotrophic bacteria can obtain energy by oxidizing reduced sulfur compounds like hydrogen sulfide (H₂S), elemental sulfur (S⁰), or thiosulfate (S₂O₃²⁻). wikipedia.org In anoxic environments, they often use nitrate (B79036) (NO₃⁻) as the terminal electron acceptor, a process known as denitrification. This links the oxidation of sulfur to the reduction of nitrogen.
Conversely, sulfate-reducing bacteria use sulfate (SO₄²⁻) as an electron acceptor for the oxidation of organic compounds or hydrogen gas, producing hydrogen sulfide. wikipedia.org The interaction between these elements is crucial in various environments, from marine sediments to wastewater treatment systems. rsc.orgnih.gov The compound azane (B13388619);sulfurothioic O-acid, or ammonium (B1175870) thiosulfate, is a source of both reduced sulfur and nitrogen (in the form of ammonium), making it a readily available substrate for various microbial metabolic processes. It is widely used in agriculture as a fertilizer, where its components are acted upon by soil microbes. americanelements.com
Analysis of Sulfur and Nitrogen Compounds in Complex Environmental Matrices (e.g., Petroleum Fractions)
Crude oil and its refined products are highly complex mixtures composed primarily of hydrocarbons, but they also contain significant amounts of heteroatomic compounds, including those with sulfur and nitrogen. mdpi.compsu.edu The presence of these compounds is undesirable as they can cause corrosion, poison catalysts during the refining process, and contribute to air pollution (SO₂ and NOx) when fuels are burned. psu.eduresearchgate.net Therefore, their accurate analysis is of great importance to the petroleum industry. oup.com
The analysis of sulfur and nitrogen compounds in petroleum fractions is challenging due to the complexity of the hydrocarbon matrix and the low concentrations of the target compounds. oup.com Various analytical techniques have been developed to overcome these challenges. Gas chromatography coupled with element-selective detectors is a powerful tool. Gas chromatography-atomic emission detection (GC-AED) allows for the selective detection of sulfur and nitrogen compounds, providing both qualitative and quantitative information. oup.com Optimizing parameters such as the specific atomic emission wavelength can significantly enhance selectivity and allow for measurement at low parts-per-million levels. oup.com
Other advanced techniques include high-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), which can provide detailed molecular-level characterization of sulfur-containing species in heavy crude oil fractions. acs.org For quantitative analysis, coupling high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS/MS) offers a method for sulfur-selective detection with a uniform response. acs.org
These analytical methods allow for the classification and quantification of different types of sulfur and nitrogen compounds present in petroleum.
| Compound Class | Examples | Analytical Challenge |
| Sulfur Compounds | Thiophenes, Sulfides, Benzothiophenes, Dibenzothiophenes | Co-elution with hydrocarbons, low concentrations |
| Nitrogen Compounds | Pyrroles, Pyridines, Carbazoles | Catalyst poisons, can cause gum formation |
Azane;sulfurothioic O Acid and Its Derivatives in Materials Science and Chemical Engineering
Chemical Modification of Membranes for Enhanced Performance
A comprehensive search of scientific databases and chemical engineering literature yielded no specific studies on the use of azane (B13388619);sulfurothioic O-acid for the chemical modification of reverse osmosis (RO) membranes. The following subsections reflect the lack of available data on the proposed mechanisms and effects.
Interfacial Interaction Energy Reduction with Charged Foulants
No data exists in the scientific literature to support the hypothesis that azane;sulfurothioic O-acid can reduce the interfacial interaction energy between RO membranes and charged foulants. The reduction of such interactions is a key goal in anti-fouling membrane development. This is typically achieved by modifying the membrane surface to be more hydrophilic and to possess a neutral or tailored surface charge. While the thiosulfate (B1220275) ion carries a negative charge, there are no studies that have investigated its effect on membrane-foulant interactions when incorporated into a membrane structure. Research in this area is focused on materials like zwitterionic polymers, which create a strong hydration layer that acts as a physical and energetic barrier to foulant adhesion.
Application in Green Solvent Technologies for Compound Extraction
Similarly, a thorough review of the literature on green solvent technologies does not indicate the use of this compound as a solvent for the extraction of chemical compounds. Green solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources. While aqueous solutions are a primary category of green solvents, the specific application of an aqueous solution of ammonium (B1175870) thiosulfate for compound extraction has not been reported. The field of green extraction is focused on solvents like supercritical fluids (e.g., CO2), ionic liquids, deep eutectic solvents, and bio-solvents (e.g., ethanol, terpenes). Ammonium thiosulfate is primarily known for its use in leaching of precious metals, a process distinct from the general extraction of organic compounds targeted by green solvent technologies.
Q & A
Q. Mitigation strategies :
- Low-temperature synthesis : Prepare in situ at 0–5°C to slow decomposition .
- Stabilizing agents : Add ethanol (40–50% v/v) to reduce water activity and stabilize intermediate species .
- Real-time monitoring : Use stopped-flow UV-Vis spectroscopy (λ = 280–320 nm) to track decomposition kinetics .
How can advanced titration methods resolve contradictions in thiosulfate quantification?
Discrepancies in iodometric titration arise from:
- Interference by dissolved oxygen : Oxidizes I⁻ to I₂, overestimating thiosulfate. Solution : Degas solutions with N₂ before titration .
- Starch indicator sensitivity : Delayed endpoint detection in highly acidic conditions. Solution : Use amperometric titration with Pt electrodes for precise I₂ detection .
- Matrix effects in complex samples : Combine ion chromatography (IC) with conductivity detection to separate thiosulfate from sulfite/sulfate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
